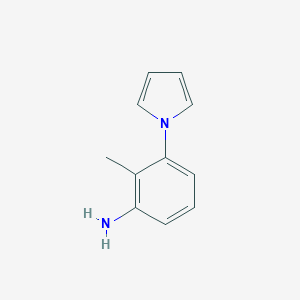

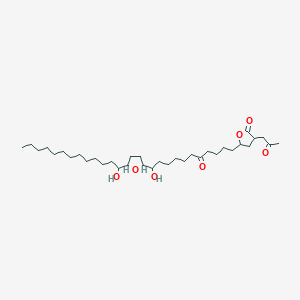

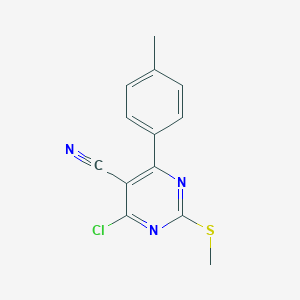

2-Methyl-3-(1H-pyrrol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-3-(1H-pyrrol-1-yl)aniline" is a chemical that features both aniline and pyrrole functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be useful for understanding the chemistry of "2-Methyl-3-(1H-pyrrol-1-yl)aniline".

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions to monoarylate anilines with aryl iodides and bromides, leading to diaryl amine products . Similarly, 2-(pyridin-2-yl)aniline has been used as a directing group for C-H amination mediated by cupric acetate . These methods could potentially be adapted for the synthesis of "2-Methyl-3-(1H-pyrrol-1-yl)aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure of compounds containing aniline and pyrrole units can be complex. For example, a Schiff base containing a pyrrole moiety has been reported to crystallize with methanol, featuring hydrogen bonds and weak supramolecular interactions . This suggests that "2-Methyl-3-(1H-pyrrol-1-yl)aniline" could also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Compounds with aniline and pyrrole structures can participate in various chemical reactions. The reaction of pyrroles with aniline derivatives can lead to products like iminopyrrolizines and dicyanoethenylpyrroles . Additionally, anilino-pyrrole derivatives have been evaluated as CDK inhibitors, indicating that they can interact with biological targets . These findings suggest that "2-Methyl-3-(1H-pyrrol-1-yl)aniline" may also undergo diverse reactions and have potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline and pyrrole derivatives can be studied using spectroscopic techniques. For instance, the spectroscopic properties of a related N,S-coordinating Schiff base were investigated, revealing details about its hydrogen bonding and crystal lattice . The copolymerization of aniline with pyrrole has been studied, showing that the electrical conductivity of the resulting copolymers can be explained by the variable range hopping model . These studies provide a foundation for predicting the properties of "2-Methyl-3-(1H-pyrrol-1-yl)aniline", which may include its spectroscopic characteristics and electrical conductivity.

Applications De Recherche Scientifique

1. Structural Analysis and Interaction Studies

The research of compounds structurally related to 2-Methyl-3-(1H-pyrrol-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveals unique structural characteristics. These compounds exhibit a planar backbone and interactions including intermolecular N-H···N hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers (Su et al., 2013).

2. Photophysics and Electroluminescence

Derivatives of compounds similar to 2-Methyl-3-(1H-pyrrol-1-yl)aniline, such as N,N-Di(3-(1H-pyrazol-1-yl)phenyl)aniline, have been explored for their photophysical properties. These compounds are involved in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes, showing potential in electroluminescence applications and Organic Light-Emitting Diode (OLED) devices (Vezzu et al., 2010).

3. Catalytic and Chemical Reactions

The study of chemical reactions involving compounds related to 2-Methyl-3-(1H-pyrrol-1-yl)aniline has been extensive. For example, the copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines demonstrates the utility of these compounds in synthesizing pyrrolo[1,2-a]quinoxalines (Dai et al., 2017). Similarly, the synthesis of novel pyrrolo[1,2-c][1,3]benzodiazepine and pyrrolo[3,2-c]- [1]benzazepine ring systems from compounds like (2-aminophenyl)(1H-pyrrol-2-yl)methanone, using triphosgene as a reagent, highlights the versatility of these compounds in synthesizing complex chemical structures (Rotas & Varvounis, 2020).

4. Material Science and Corrosion Studies

The synthesis and characterization of Schiff bases derived from pyrrole-2-carbaldehyde, structurally similar to 2-Methyl-3-(1H-pyrrol-1-yl)aniline, have been explored for their potential in material science, specifically in corrosion inhibition. The study indicates that these bases exhibit significant inhibitory action against corrosion, suggesting their utility in protective coatings and materials (Charles et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-3-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJLTEKIKVHAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377026 |

Source

|

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

CAS RN |

137352-75-1 |

Source

|

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)